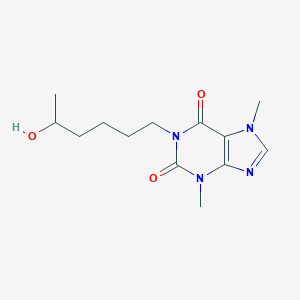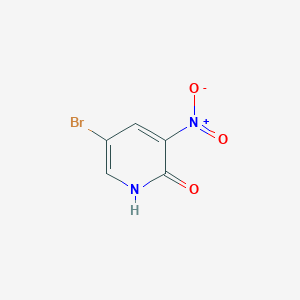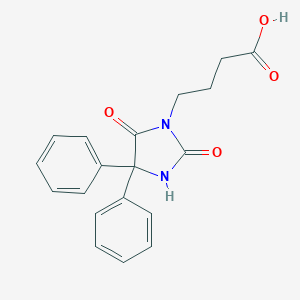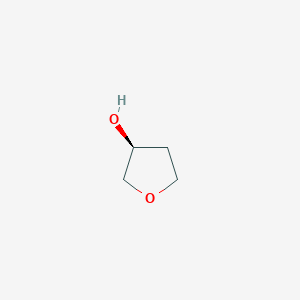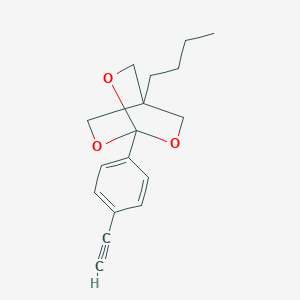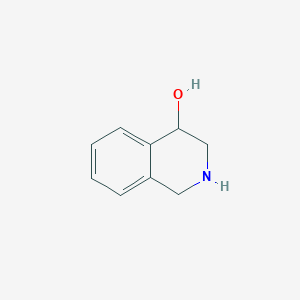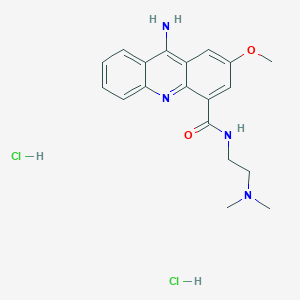
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride, also known as DAPI, is a fluorescent stain that is widely used in scientific research. It is a small molecule that can penetrate cell membranes and bind to DNA, making it useful for visualizing the nucleus in live or fixed cells.
作用机制
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride involves the binding of the molecule to the minor groove of double-stranded DNA. It has a high affinity for AT-rich regions of DNA and can distinguish between single-stranded and double-stranded DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride does not interfere with DNA replication or transcription, making it a useful tool for studying these processes in live cells.
生化和生理效应
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not induce DNA damage or mutations. However, it is important to note that 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is a potential mutagen and should be handled with care.
实验室实验的优点和局限性
The advantages of using 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride in lab experiments include its high specificity for DNA, its ability to penetrate cell membranes, and its compatibility with a wide range of fixation and staining protocols. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has some limitations, such as its potential mutagenicity, its inability to distinguish between live and dead cells, and its limited spectral range, which can make it difficult to use in multiplexed imaging experiments.
未来方向
There are several potential future directions for research involving 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. One area of interest is the development of new fluorescent dyes that can be used in combination with 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride for multiplexed imaging experiments. Another area of interest is the development of new imaging techniques that can provide higher resolution and more dynamic information about chromatin structure and gene expression in living cells. Finally, there is ongoing research into the potential use of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride and other DNA-binding dyes for diagnostic and therapeutic applications in medicine.
合成方法
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-chloroacridine with ethylenediamine to form 4-acridinecarboxamide, which is then reacted with N,N-dimethylethylenediamine to form the final product, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. The dihydrochloride salt is typically used for biological applications.
科学研究应用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is commonly used in fluorescence microscopy to visualize the nucleus of cells. It binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. This allows researchers to study the structure and dynamics of chromatin, DNA replication, and gene expression in living cells.
属性
CAS 编号 |
100113-04-0 |
|---|---|
产品名称 |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride |
分子式 |
C19H24Cl2N4O2 |
分子量 |
411.3 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI 键 |
GFRJAXLRZXRPKC-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
规范 SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
其他 CAS 编号 |
100113-04-0 |
同义词 |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methoxy-4-acridinecarboxamide dih ydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



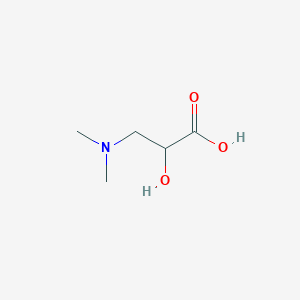
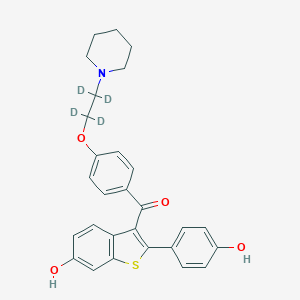
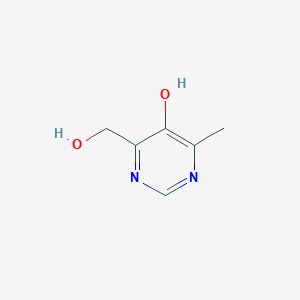
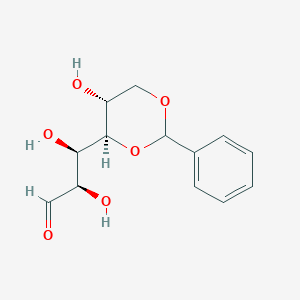
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
